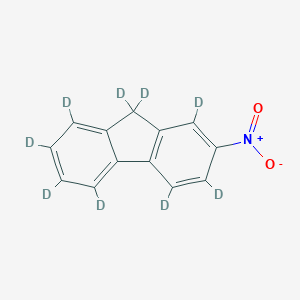

2-Nitrofluorene-d9

Descripción

Background on Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain at least one nitro functional group attached to their aromatic ring structure. researchgate.net These compounds are not typically produced commercially but are formed through various combustion processes and atmospheric reactions. researchgate.netairies.or.jp Primary sources of NPAHs include emissions from diesel and gasoline engines, coal burning, and industrial activities. airies.or.jpnih.gov They can also be formed secondarily in the atmosphere through the reaction of parent PAHs with nitrogen oxides. researchgate.netresearchgate.net

NPAHs are of significant environmental concern due to their demonstrated mutagenic and carcinogenic activities, which can be 10 to 100,000 times greater than their parent PAHs. researchgate.netmdpi.com The addition of a nitro group can also increase the water solubility of the PAH molecule, facilitating its transport through aquatic environments and leading to more widespread contamination. researchgate.net

Significance of 2-Nitrofluorene (B1194847) as a Representative Environmental NPAH

2-Nitrofluorene is a prominent member of the NPAH class and is frequently detected in environmental samples, particularly in urban air and diesel engine exhaust. nih.govsmolecule.com It serves as a marker for pollution originating from diesel engines. smolecule.com The International Agency for Research on Cancer (IARC) has classified 2-Nitrofluorene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". ontosight.aiebi.ac.uk

Its biological activity stems from its metabolism within the body, which forms reactive intermediates capable of binding to DNA, leading to genetic mutations and potentially initiating cancer. ontosight.ai Studies have demonstrated that 2-Nitrofluorene can induce tumors in various organs in animal models, including the liver, kidneys, and forestomach. smolecule.comebi.ac.uk Its mutagenic properties are a key factor in its carcinogenicity. smolecule.com Due to these health risks, 2-Nitrofluorene is considered a hazardous substance and is monitored by environmental protection agencies. ontosight.ai

Role of 2-Nitrofluorene-d9 as an Isotopologue in Advanced Chemical and Biological Research

This compound is a deuterated analog of 2-Nitrofluorene, where nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it an invaluable tool for a variety of advanced research applications, primarily as an internal standard in analytical chemistry. isotope.comzeptometrix.com

In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS), this compound is added to a sample in a known quantity. publichealthtoxicology.compatarnott.com Because it is chemically almost identical to the non-deuterated 2-Nitrofluorene, it behaves similarly during sample preparation, extraction, and analysis. However, due to the mass difference between hydrogen and deuterium, it can be distinguished from the native compound by the mass spectrometer. publichealthtoxicology.comnih.gov This allows for precise and accurate quantification of 2-Nitrofluorene in complex environmental and biological matrices by correcting for any loss of the analyte during the analytical process.

Furthermore, this compound is crucial for metabolic studies, enabling researchers to trace the metabolic pathways of 2-Nitrofluorene within biological systems and to identify its various metabolites. researchgate.netnih.gov This is essential for understanding the mechanisms of its toxicity and carcinogenicity.

Properties of 2-Nitrofluorene and this compound

The following tables provide a summary of the key chemical and physical properties of 2-Nitrofluorene and its deuterated analog, this compound.

Table 1: General Properties

| Property | 2-Nitrofluorene | This compound |

| IUPAC Name | 2-nitro-9H-fluorene nih.gov | 1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene nih.gov |

| CAS Number | 607-57-8 nih.gov | 128008-87-7 nih.gov |

| Molecular Formula | C₁₃H₉NO₂ nih.gov | C₁₃D₉NO₂ chemeo.com |

| Appearance | Cream-colored or yellow crystalline solid ontosight.ainih.gov | Solid cdnisotopes.com |

Table 2: Physical and Chemical Properties

| Property | 2-Nitrofluorene | This compound |

| Molecular Weight | 211.22 g/mol nih.gov | 220.27 g/mol nih.govchemeo.com |

| Melting Point | 156-158 °C ontosight.aixenometrix.ch | Not explicitly available, but expected to be similar to the non-deuterated form. |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and benzene (B151609) smolecule.comxenometrix.ch | Not explicitly available, but expected to be similar to the non-deuterated form. |

| LogP (Octanol/Water Partition Coefficient) | 3.7 nih.gov | 3.7 nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-MFNUZUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Production of 2 Nitrofluorene

Laboratory-Scale Chemical Synthesis Routes

The primary laboratory-scale synthesis of 2-nitrofluorene (B1194847) is achieved through the direct nitration of fluorene (B118485). A well-established method involves dissolving fluorene in warm glacial acetic acid. orgsyn.org Concentrated nitric acid is then added dropwise to the solution while maintaining a controlled temperature. orgsyn.org

The reaction proceeds as follows:

Fluorene is dissolved in glacial acetic acid in a flask equipped for stirring and temperature control. orgsyn.org

Concentrated nitric acid is gradually introduced to the stirred solution. The temperature is carefully monitored, as the reaction is exothermic. orgsyn.org

After the addition of nitric acid, the mixture is heated to facilitate the reaction, leading to the formation of a precipitate of fine, yellow needles of 2-nitrofluorene. orgsyn.org

Upon cooling, the product is collected by filtration. It is then washed with cold glacial acetic acid and water to remove impurities. orgsyn.org

For a higher purity product, the crude 2-nitrofluorene can be recrystallized from glacial acetic acid. orgsyn.org

This procedure, based on the work of Diels, yields 2-nitrofluorene that is sufficiently pure for most laboratory applications. orgsyn.org An alternative, though less detailed, method involves passing nitrous vapors into a benzene (B151609) solution of fluorene. orgsyn.org

Commercial Availability for Research and Non-Production Status

2-Nitrofluorene is not produced on a large industrial scale for commercial applications. nih.gov Its primary source of environmental release is as a byproduct of combustion, particularly from diesel engine exhaust. nih.govwikipedia.org

However, 2-nitrofluorene is commercially available in small quantities for research purposes. A variety of chemical suppliers offer the compound, typically with purities of 98% or higher. It is sold as a laboratory reagent and organic synthesis intermediate for use in toxicological studies and as an analytical standard. The compound's availability is strictly for research and development and not for therapeutic or diagnostic use.

Preparation of Isotopically Labeled 2-Nitrofluorene (e.g., 2-Nitrofluorene-d9, 14C, 3H)

Isotopically labeled versions of 2-nitrofluorene are crucial tools in metabolism, environmental fate, and mechanistic studies. These include compounds labeled with stable isotopes like deuterium (B1214612) (²H or D) and radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).

This compound: The deuterated isotopologue, this compound (C₁₃D₉NO₂), is commercially available from various suppliers specializing in stable isotope-labeled compounds. chemicalbook.comlgcstandards.comesslabshop.com It is typically sold as a solution in a deuterated solvent like toluene. esslabshop.com While specific synthesis protocols are not widely published, the preparation of this compound would logically involve the nitration of a fully deuterated fluorene precursor, fluorene-d10 (B146254). medchemexpress.com This precursor, fluorene-d10, is also commercially available. medchemexpress.comsigmaaldrich.com The synthesis would likely follow a similar nitration pathway as the unlabeled compound, substituting fluorene with fluorene-d10 to yield the desired 2-nitro-1,3,4,5,6,7,8,9,9-nonadeuteriofluorene. lgcstandards.com

Radiolabeled 2-Nitrofluorene (¹⁴C and ³H): 2-Nitrofluorene is also available in radiolabeled forms for research, particularly for studies requiring high sensitivity detection, such as in vivo metabolic tracking. nih.gov

¹⁴C-labeled 2-Nitrofluorene: The synthesis of ¹⁴C-labeled compounds often involves introducing the ¹⁴C isotope at a late stage to maximize efficiency and specific activity. nih.gov This could be achieved by using a ¹⁴C-labeled precursor in one of the synthetic steps leading to the fluorene ring system itself.

³H-labeled 2-Nitrofluorene: Tritium-labeled compounds can be prepared through various methods, including catalytic tritium exchange on the parent molecule or by using a tritiated reagent during synthesis.

Both ¹⁴C and ³H labeled 2-nitrofluorene have been available for research purposes at high purity levels (≥98% and ≥99% respectively). nih.gov

Environmental Occurrence and Distribution of 2 Nitrofluorene

Primary Anthropogenic and Natural Emission Sources

The release of 2-Nitrofluorene (B1194847) into the environment stems from a variety of combustion processes, industrial discharges, and natural occurrences.

Combustion is a major source of 2-Nitrofluorene. nih.govguidechem.com It has been consistently detected in the particulate emissions from diesel engines, making it a marker for pollution from this source. iarc.frsmolecule.comdieselinjurylaw.com The compound is formed during the combustion of diesel fuel, and its concentration in the exhaust can vary depending on engine load and operating conditions. iarc.fr For instance, studies have reported varying levels of 2-Nitrofluorene in the exhaust of heavy-duty diesel engines using different fuel types, such as neat biodiesel (B100) and blends. nih.gov

Beyond diesel exhaust, the combustion of other fuels also contributes to 2-Nitrofluorene emissions. nih.govguidechem.com It has been identified in the emissions from the combustion of coal, peat, and oil. nih.govguidechem.com Furthermore, emissions from kerosene (B1165875) heaters, gas burners, and liquefied petroleum gas (LPG) burners, commonly used for residential heating and cooking, have been shown to contain 2-Nitrofluorene. researchgate.netiarc.frnih.gov One study reported a concentration of 568 ng/m³ of 2-nitrofluorene in the exhaust from an open, oil-burning space heater. iarc.fr

Industrial processes are another significant pathway for the release of 2-Nitrofluorene into the environment. nih.govguidechem.com Effluents from petroleum refining and coal tar distillation have been identified as sources of this compound. nih.govguidechem.com Coal tar itself is a complex mixture of organic compounds produced during the carbonization of coal. doubtnut.comispatguru.com

Waste incinerators may also release 2-Nitrofluorene as a product of combustion. guidechem.com The high temperatures involved in incineration can lead to the formation of nitrated aromatic compounds.

2-Nitrofluorene is not solely a result of human activity; it also occurs naturally. It is a natural component of crude oil. nih.govguidechem.com Consequently, activities involving the extraction and processing of crude oil can release this pre-existing 2-Nitrofluorene into the environment.

Natural fires, such as those initiated by lightning, volcanic activity, or spontaneous combustion, are also a source of 2-Nitrofluorene. nih.govguidechem.com The incomplete combustion of organic matter during these events can lead to the formation and emission of a range of polycyclic aromatic compounds and their nitrated derivatives.

Atmospheric Concentrations and Phases

Once released into the atmosphere, 2-Nitrofluorene exists in both gaseous and particulate-bound phases, influencing its transport and fate.

A portion of atmospheric 2-Nitrofluorene is present in the gaseous phase. researchgate.netnih.gov This is particularly true for NPAHs with two to four rings, which have higher vapor pressures. researchgate.net The distribution between the gas and particulate phases is influenced by environmental conditions such as temperature. Studies have shown that a significant fraction of 2- and 3-ring PAHs and 2-ring NPAHs exist predominantly in the gas phase. nii.ac.jp The vapor-phase reaction with photochemically produced hydroxyl radicals is a likely important fate process for gaseous 2-Nitrofluorene. nih.gov

A significant fraction of 2-Nitrofluorene in the atmosphere is associated with particulate matter. researchgate.netiarc.fr This association allows for long-range atmospheric transport. researchgate.net The compound has been detected in airborne particulates in various urban locations. iarc.fr For example, concentrations in Tokyo, Japan, were found to be in the range of 0-21.8 mg/kg in airborne particulates and 0-27.2 pg/m³ in the air. iarc.fr Other studies have reported concentrations of 24-71 pg/m³ in China and 170-5200 pg/m³ in Germany. iarc.fr The adsorption of 2-Nitrofluorene to particulate matter is a key factor in its environmental distribution and potential for human exposure through inhalation of these particles. nih.gov

Spatial and Temporal Variability in Ambient Air (Urban vs. Rural, Seasonal Trends)

The presence and concentration of 2-nitrofluorene in the atmosphere exhibit significant spatial and temporal variations, largely influenced by proximity to emission sources and seasonal atmospheric conditions.

Urban vs. Rural Differences:

Atmospheric concentrations of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including 2-nitrofluorene, are generally one to two orders of magnitude lower than their parent PAHs in urban, suburban, and rural areas. iteh.ai Urban environments, with higher traffic density and industrial activity, typically show markedly higher concentrations of these pollutants compared to rural or remote background sites. acs.org For instance, studies have detected 2-nitrofluorene in airborne particulates in various urban locations globally, with concentrations ranging from not detected to several nanograms per cubic meter. acs.orgiarc.fruniba.it

In a study comparing urban and rural sites in central Europe, the urban sites were found to be noticeably more polluted with both oxygenated and nitrated PAHs. acs.org This urban-rural gradient is a consistent finding across numerous studies, highlighting the impact of anthropogenic activities on the atmospheric levels of 2-nitrofluorene.

Seasonal Trends:

Seasonal variations play a crucial role in the ambient concentrations of 2-nitrofluorene. Higher concentrations are generally observed during colder months. smolecule.comnih.gov This is attributed to several factors, including increased emissions from heating, and meteorological conditions that favor the accumulation of pollutants. aaqr.orgresearchgate.net For example, a study in a remote peninsula in Japan found that average concentrations of nitrated PAHs were higher in winter than in summer, with air masses being transported from Northeast China. researchgate.net Similarly, research in the metropolitan area of Porto Alegre, Brazil, showed higher NPAH concentrations on cold days. nih.gov

Conversely, the formation of some nitro-PAHs, including 2-nitrofluorene, can be influenced by photochemical reactions, which are more intense during the summer. aaqr.org The ratio of 2-nitrofluorene to other nitro-PAHs, such as 1-nitropyrene (B107360) and 2-nitropyrene, can indicate the dominant formation pathways, whether from primary emissions or secondary atmospheric reactions initiated by OH or NO3 radicals. aaqr.orgcore.ac.uk For example, higher ratios of 2-nitrofluorene to 1-nitropyrene in summer suggest a greater contribution from gas-phase formation. aaqr.org

Table 1: Ambient Air Concentrations of 2-Nitrofluorene in Various Locations

| Location | Concentration (pg/m³) | Notes |

|---|---|---|

| Tokyo, Japan | 0 - 27.2 | iarc.fr |

| China | 36 - 700 | iarc.fr |

| Germany | 170 - 5200 | iarc.fr |

This table provides a snapshot of reported concentrations and is not exhaustive.

Occurrence in Environmental Compartments

Beyond the atmosphere, 2-nitrofluorene is detected in various other environmental matrices, indicating its widespread distribution.

Terrestrial Matrices (e.g., Soils, Road Dust)

2-Nitrofluorene has been identified in terrestrial environments such as soil and road dust. ontosight.aimdpi.com These matrices can act as sinks for atmospheric deposition of particle-bound pollutants. Research has found that concentrations of nitrated and oxygenated PAHs in soil can differ based on land use, with urban areas generally showing higher levels than background sites. mdpi.com

Road dust, in particular, can have significant concentrations of nitro-PAHs. A study of road dust in several cities in Nepal found that the total concentration of 16 nitro-PAHs was 2 to 5 times lower than that of their parent PAHs. mdpi.com Another study investigating emissions from a diesel engine found that 2-nitrofluorene was a major polycyclic aromatic compound in the emitted particulate matter, with mean concentrations up to 118.1 µg/m³ in PM1.0. researchgate.net Settled house dust has also been found to contain mutagenic compounds, with polycyclic aromatic compounds like nitroarenes being likely contributors. acs.org

Table 2: Reported Occurrences of 2-Nitrofluorene in Terrestrial Matrices

| Matrix | Finding | Reference |

|---|---|---|

| Surface Soils | Found in suburban soils with an average concentration of 118 ± 52 ng g⁻¹ for 11 NPAHs. | mdpi.com |

| Road Dust | Concentrations of NPAHs were 2-5 times lower than parent PAHs in four Nepalese cities. | mdpi.com |

| Settled House Dust | Contains frameshift mutagens, with PAHs and related compounds likely responsible for a portion of the mutagenic activity. | acs.org |

Aquatic Systems (e.g., River Sediment, Estuarine Environments)

2-Nitrofluorene's low water solubility means it is not typically expected to be transported in water; instead, it tends to adsorb onto sediments. fishersci.comresearchgate.net It has been detected in river and estuarine sediments, which act as reservoirs for persistent organic pollutants. iarc.frresearchgate.netepa.gov For example, 2-nitrofluorene was found in a river sediment at a concentration of 1.5 µg/kg. iarc.fr

The presence of such compounds in aquatic sediments can be an indicator of pollution from various sources, including industrial effluents and atmospheric deposition. cetesb.sp.gov.brajol.info Studies in estuarine environments have shown the presence of various organic contaminants in sediments, though specific data for 2-nitrofluorene in these complex systems can be limited. nih.gov The analysis of sediment provides a historical record of pollution due to the accumulation of contaminants over time. ajol.info

Biotic Matrices (e.g., Foodstuffs, Urine as Biomarker)

The presence of 2-nitrofluorene extends to the biosphere, with detections in foodstuffs and its use as a biomarker in urine.

Foodstuffs:

Research has shown that 2-nitrofluorene can be a widespread food contaminant. researchgate.net It has been identified in various food items, including meat products and rice and vegetable samples. smolecule.comacs.org The contamination of food can occur through the uptake of nitro-PAHs by plants from the environment and their subsequent bioaccumulation in the food chain. acs.org A study developing a method for detecting nitro-PAHs in rice and vegetables found that 1-nitropyrene and 2-nitrofluorene were prevalent contaminants. smolecule.com

Urine as a Biomarker:

Metabolites of 2-nitrofluorene can be detected in urine, making it a useful biomarker for assessing human exposure to this compound. researchgate.netnih.gov When 2-nitrofluorene is metabolized in the body, it can be reduced to 2-aminofluorene (B1664046). nih.gov Studies have shown that urinary levels of 2-aminofluorene can be significantly higher in individuals exposed to diesel engine emissions compared to unexposed controls. nih.gov This highlights the utility of urinary biomarkers in monitoring occupational and environmental exposure to nitro-PAHs. epa.govresearchgate.netnih.gov

Environmental Fate and Transformation Pathways of 2 Nitrofluorene

Abiotic Degradation Processes

The transformation of 2-Nitrofluorene (B1194847) in the environment, without the involvement of living organisms, is primarily driven by atmospheric and aqueous processes. These include photodegradation by sunlight and reactions with atmospheric oxidants.

Atmospheric Photodegradation Mechanisms (Direct Photolysis)

The breakdown of 2-Nitrofluorene due to direct absorption of sunlight, a process known as photolysis, is a significant degradation pathway in the atmosphere. researchgate.net The rate of this process is influenced by several factors, including the physical state of the compound (gaseous, dissolved, or adsorbed to particles) and the conditions of irradiation. researchgate.netinchem.org While some studies suggest that 2-Nitrofluorene is stable or resistant to photolysis, others indicate that it can undergo photochemical reactions. inchem.orgnih.gov

The presence of a nitro group in the 2-Nitrofluorene molecule shifts its light absorption spectrum into the visible range, allowing it to absorb sunlight and undergo photochemical transformations. aip.org These reactions can lead to the formation of various photoproducts, including hydroxylated and diketone derivatives. nih.govaip.org The primary intermediates in these photochemical processes are the lowest excited triplet state (T1) of 2-Nitrofluorene and aryloxy radicals. aip.org The formation of the T1 state is often the more dominant pathway. aip.org

The solvent or medium in which 2-Nitrofluorene is present can significantly affect its photodegradation rate. nih.gov For instance, degradation is generally faster in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) compared to acetonitrile (B52724) or dimethylformamide (DMF). nih.gov In some cases, particularly in DMF, 2-Nitrofluorene can undergo a self-catalytic reaction, where its photoproducts, such as 2-nitrofluorenone, may act as photosensitizers, accelerating further degradation. nih.gov

Gas-Phase Reactions with Atmospheric Oxidants (Hydroxyl and Nitrate (B79036) Radicals)

In the gas phase, 2-Nitrofluorene is subject to reactions with key atmospheric oxidants, namely hydroxyl (OH) and nitrate (NO₃) radicals. These reactions are a major contributor to its atmospheric transformation. researchgate.netinchem.org The dominant reaction pathway often depends on the time of day. During the daytime, reactions with photochemically produced hydroxyl radicals are more prevalent, while at night, reactions with nitrate radicals become more significant. inchem.orgaaqr.org

The reaction of 2-Nitrofluorene with hydroxyl radicals is estimated to have a rate constant of 3.7 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 4 days, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov The formation of 2-Nitrofluorene in the atmosphere can itself be a result of gas-phase reactions of its parent compound, fluorene (B118485), with these same radicals in the presence of nitrogen dioxide (NO₂). inchem.orgaaqr.org Specifically, the hydroxyl radical-initiated reaction of fluorene is known to produce 3-nitrofluorene, while 2-nitrofluorene is a major isomer found in diesel exhaust. inchem.orgepa.gov

The table below summarizes the estimated atmospheric half-life of 2-Nitrofluorene due to its reaction with hydroxyl radicals.

| Atmospheric Oxidant | Estimated Rate Constant (25°C) | Estimated Atmospheric Half-life |

| Hydroxyl (OH) Radical | 3.7 x 10⁻¹² cm³/molecule-sec | ~4 days |

Data sourced from PubChem. nih.gov

Hydrolytic Stability in Aqueous Environments

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for 2-Nitrofluorene in the environment. nih.govguidechem.com Studies and predictive models indicate that 2-Nitrofluorene is not expected to undergo hydrolysis in soils or environmental waters under typical conditions. nih.govguidechem.com One report suggests that at a neutral pH (pH 7) and 25°C, the half-life of a related compound due to hydrolysis is greater than one year. industrialchemicals.gov.au However, the stability can be pH-dependent, with faster degradation observed under acidic conditions (pH 4) and moderate degradation under alkaline conditions (pH 9). industrialchemicals.gov.au

The following table presents data on the hydrolytic stability of a structurally related compound at different pH levels.

| pH | Temperature (°C) | Hydrolysis Rate | Estimated Half-life |

| 7 | 50 | < 10% after 5 days | > 1 year (estimated at 25°C) |

| 4 | 25 | - | 77 hours (3.2 days) |

| 9 | 25 | - | 1228 hours (51.2 days) |

Data from the Australian Industrial Chemicals Introduction Scheme (AICIS) public report. industrialchemicals.gov.au

Biotic Transformation and Biodegradation

The breakdown of 2-Nitrofluorene by living organisms, particularly microorganisms, is a key aspect of its environmental fate. This section details the microbial pathways and enzymatic processes involved in its transformation.

Enzymatic Biotransformation in Environmental Microbiomes

The biotransformation of 2-Nitrofluorene is mediated by specific enzymes within microbial communities. todayspractitioner.com Nitroreductases are a key family of enzymes responsible for the reduction of the nitro group in compounds like 2-Nitrofluorene. todayspractitioner.com This enzymatic reduction is a critical first step in the microbial metabolism of this pollutant. sochob.cl

Following the initial reduction to 2-aminofluorene (B1664046), further enzymatic transformations can occur. In some organisms, such as the filamentous fungus Cunninghamella elegans, cytochrome P450 monooxygenases can oxidize 2-Nitrofluorene, leading to the formation of less mutagenic products. researchgate.net Similarly, in fish, the metabolism of 2-Nitrofluorene involves a series of enzymatic reactions. nih.gov It is first reduced to 2-aminofluorene by cytochrome P450 systems or aldehyde oxidase. nih.gov This is followed by N-acylation, where acetyl or formyl groups are added to form 2-acetylaminofluorene (B57845) (AAF) or 2-formylaminofluorene (B11969567) (FAF), respectively. nih.gov These acylated metabolites can then be hydroxylated by the cytochrome P450 system. nih.gov

Transport and Partitioning Phenomena

The movement and distribution of 2-nitrofluorene in the environment are governed by its semi-volatile nature, which allows it to exist in both gaseous and particulate phases in the atmosphere and to interact with soil and sediment. copernicus.orgaaqr.org

2-Nitrofluorene is classified as a semi-volatile organic compound (SVOC), meaning it partitions between the gas and particle phases in the atmosphere. copernicus.org This partitioning behavior is a critical factor in its atmospheric residence time, transformation, and transport. The distribution is influenced by physicochemical properties and ambient conditions like temperature. copernicus.orgresearchgate.net

With a molecular weight of 211.22 g/mol , 2-nitrofluorene is on the cusp between nitro-PAHs that primarily partition into the gaseous phase (those with masses < 211 g/mol ) and those that are mostly associated with particles (masses > 225 g/mol ). aaqr.org This makes its phase distribution particularly sensitive to environmental conditions. For instance, lower temperatures favor partitioning to the particulate phase. researchgate.net

The gas-particle partitioning coefficient (KP) quantifies this distribution. Predictive models based on the n-octanol/air partition coefficient (KOA) are often used to estimate KP values for nitro-PAHs. nih.gov

Table 1: Predicted Partitioning and Physicochemical Properties for 2-Nitrofluorene

| Parameter | Value | Reference |

|---|---|---|

| log KP (Calculated) | -2.501 | nih.gov |

| log KOA (Calculated) | 7.94 | nih.gov |

| Vapor Pressure at 25°C | 7.390 x 10-5 mm Hg | nih.gov |

| Henry's Law Constant at 25°C | 2.87 x 10-7 atm-m³/mol | nih.gov |

The partitioning process involves both absorption into particulate organic matter and adsorption onto surfaces like soot. copernicus.orgresearchgate.net Studies suggest that for nitro-PAHs, sorption to soot is less significant for gas-particle partitioning compared to their parent PAHs. copernicus.org The atmospheric half-life of vapor-phase 2-nitrofluorene, due to reaction with hydroxyl radicals, is estimated to be about 4 days. nih.gov

Once deposited from the atmosphere, the fate of 2-nitrofluorene is largely controlled by its interaction with soil and sediment. The key parameter governing this is the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the tendency of a chemical to bind to organic matter in the soil. ecetoc.orgchemsafetypro.com

High Koc values indicate strong adsorption to soil, leading to low mobility and a reduced likelihood of leaching into groundwater. chemsafetypro.comepa.govresearchgate.net Calculated Koc values for 2-nitrofluorene are in a range that suggests it will be only slightly mobile in soil. nih.govguidechem.com The strong adsorption is attributed in part to its low aqueous solubility and the polar character of the nitro group. researchgate.net This strong binding contributes to the persistence of nitro-PAHs in soils and sediments. researchgate.net

Table 2: Soil Adsorption and Related Properties of 2-Nitrofluorene

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| log Koc (Calculated Range) | 3.51 - 3.54 | Indicates slight mobility in soil. | nih.govguidechem.com |

| Water Solubility at 25°C | 1.73 mg/L | Low solubility contributes to strong soil adsorption. | nih.gov |

| log Kow (Estimated) | 3.97 | Used to estimate Koc and bioaccumulation potential. | nih.gov |

The mobility of organic chemicals in soil is primarily dependent on the soil's organic matter and clay content, with higher content leading to greater adsorption. californiaagriculture.org While many agrochemicals are designed for mobility, compounds like 2-nitrofluorene with low aqueous solubility tend to be immobile. researchgate.net

The semi-volatile nature of 2-nitrofluorene allows it to undergo long-range atmospheric transport. copernicus.org While particle-bound compounds are subject to wet and dry deposition, gas-phase compounds can travel farther. ca.gov 2-Nitrofluorene exists in both phases, and its transport potential is confirmed by its detection in remote locations far from direct emission sources. copernicus.orgepa.gov

For example, 2-nitrofluorene has been detected at remote and forest sites, with concentrations in the low picogram per cubic meter range. epa.gov Studies have also shown that air masses containing 2-nitrofluorene can be transported from continental Asia to remote sites in Japan. researchgate.net

A significant portion of the 2-nitrofluorene found in the atmosphere is not from direct emissions but is formed secondarily from the atmospheric reactions of its parent PAH, fluorene. epa.gov Specifically, 2-nitrofluorene can be formed from the gas-phase reaction of fluorene with hydroxyl (OH) radicals. epa.gov This continuous formation during transport allows 2-nitrofluorene to be distributed worldwide, even though its atmospheric residence time is relatively short (on the order of hours to days). acs.org The ratio of secondarily formed nitro-PAHs (like 2-nitrofluoranthene) to primarily emitted ones (like 1-nitropyrene) is often used as an indicator of atmospheric aging and the importance of long-range transport. researchgate.netd-nb.info

Advanced Analytical Methodologies for 2 Nitrofluorene and Its Isotopologues

Sample Preparation and Extraction Techniques

The initial step in the analysis of 2-nitrofluorene (B1194847) involves its isolation from the sample matrix. The choice of extraction technique is critical and depends on the matrix type, analyte concentration, and the desired efficiency.

Solvent-based extraction remains a cornerstone for isolating NPAHs from solid and semi-solid matrices. These methods leverage the solubility of 2-nitrofluorene in organic solvents to separate it from the bulk sample.

Dichloromethane (B109758) Extraction by Sonication: This method uses ultrasonic waves to enhance the extraction of analytes from a sample into a solvent. For instance, 2-nitrofluorene can be extracted from particulate matter using dichloromethane, with sonication facilitating the process. nih.gov An analytical procedure for determining nitro-PAHs in soil or dust samples involved extraction with dichloromethane (DCM) at 100ºC and 14 MPa. scielo.br

Soxhlet Extraction: A classical and exhaustive technique, Soxhlet extraction provides high extraction efficiency through continuous cycling of a warm solvent. It has been employed for the isolation of nitro-PAHs from various biotic matrices. vscht.cznih.gov In studies on diesel particulate matter, Soxhlet extraction with dichloromethane has been used. researchgate.net However, for strongly adsorptive matrices like diesel soot, traditional solvents may be insufficient. Research has shown that a pyridine-diethylamine mixture can achieve quantitative extraction of heavy PAHs and NPAHs where other solvents fail. researchgate.net

Pressurized Solvent Extraction (PSE): Also known as Accelerated Solvent Extraction (ASE), this technique utilizes elevated temperatures and pressures to increase extraction speed and efficiency while reducing solvent consumption. PSE has been successfully applied to extract 2-nitrofluorene from environmental samples like roadside dust and diesel exhaust particles. tandfonline.comcopernicus.orggrowingscience.com A study on roadside dust optimized PSE conditions for five NPAHs, including 2-nitrofluorene, finding the highest recoveries with dichloromethane as the extraction solvent at a pressure of 14 MPa and a temperature of 100°C. tandfonline.com Similarly, sample extractions from particulate matter were realized using pressurized solvent extraction (Dionex, ASE 200). copernicus.org

| Extraction Method | Typical Solvent(s) | Key Parameters | Matrix Examples | Reference |

|---|---|---|---|---|

| Dichloromethane Extraction by Sonication | Dichloromethane | Ultrasonic frequency, Time, Temperature | Particulate Matter | nih.gov |

| Soxhlet Extraction | Dichloromethane, Pyridine-Diethylamine | Solvent choice, Cycle time, Temperature | Diesel Particulate Matter, Biotic Matrices | vscht.czresearchgate.netresearchgate.net |

| Pressurized Solvent Extraction (PSE/ASE) | Dichloromethane | Temperature (e.g., 100-145°C), Pressure (e.g., 14 MPa), Static Time | Roadside Dust, Diesel Particulate Matter | researchgate.nettandfonline.com |

SPME is a solvent-free, equilibrium-based sampling technique that uses a coated fiber to adsorb analytes from a sample. sigmaaldrich.com It is particularly useful for trace-level analysis and can be applied directly to the sample (direct immersion) or to the vapor phase above it (headspace). publichealthtoxicology.com

Recent research has focused on developing novel SPME fiber coatings for enhanced selectivity and sensitivity. A zeolite imidazolate framework-8/hexagonal boron nitride (ZIF-8/h-BN) fiber was developed to predict the bioavailability of NPAHs, including 2-nitrofluorene, in sediments. nih.gov The study found that extraction equilibrium for 2-nitrofluorene was reached after 72 hours. nih.gov In another application, direct-immersion SPME (DI-SPME) was optimized for the analysis of NPAHs in urine, using a PDMS/DVB fiber incubated at 70°C for 30 minutes to achieve high extraction efficiency. publichealthtoxicology.com This highlights the versatility of SPME for various biological and environmental matrices.

| SPME Fiber Coating | Extraction Mode | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Zeolite Imidazolate Framework-8/Hexagonal Boron Nitride (ZIF-8/h-BN) | Direct Immersion | Sediment | Reached extraction equilibrium after 72 hours; used to predict bioavailability. | nih.gov |

| Polydimethylsiloxane/Divinylbenzene (B73037) (PDMS/DVB) | Direct Immersion (DI-SPME) | Urine | Optimized conditions: 70°C incubation for 30 minutes for high extraction efficiency. | publichealthtoxicology.com |

Sample Clean-up and Fractionation Strategies

Following extraction, the crude extract often contains co-extracted matrix components that can interfere with chromatographic analysis. Clean-up and fractionation steps are therefore essential to isolate the analytes of interest.

SPE is a widely used technique for sample clean-up and concentration. It involves passing the sample extract through a cartridge packed with a solid adsorbent (the stationary phase). By selecting appropriate adsorbents and elution solvents, interfering compounds can be retained while the target analytes are eluted.

For NPAH analysis, silica (B1680970) and alumina (B75360) are common adsorbents. A fractionation procedure using a silica gel column can effectively separate nitro-PAHs from other interfering compounds, such as parent PAHs. scielo.br In a method for analyzing smoked food products, a silica SPE cartridge was used for purification following GPC. nih.gov

In the analysis of aquatic samples, different SPE sorbents have been compared. A study evaluated octadecylsilica (C18) and styrene (B11656) divinylbenzene (XAD-2) for the extraction of 2-nitrofluorene. scielo.brresearchgate.net The best results were achieved with a C18 cartridge, eluting the analytes with methylene (B1212753) chloride, which yielded recoveries for 2-nitrofluorene between 87.1% and 94.2%. researchgate.net

GPC is a size-exclusion chromatography technique that separates molecules based on their size. It is highly effective for removing large molecular weight interferences, such as lipids and polymers, from sample extracts. j2scientific.eu This is particularly important when analyzing high-fat samples like fish, meat, or oils.

In several validated methods, GPC is the first clean-up step, followed by SPE for further purification. vscht.cznih.gov For the analysis of PAHs and their derivatives in smoked fish and meat, a GPC system with Bio-Beads S-X3 was used to remove fat, with cyclohexane (B81311) and ethyl acetate (B1210297) as the mobile phase. nih.gov GPC has proven to be a robust technique for cleaning extracts from diverse and complex matrices like soil, sediment, and industrial wastes prior to the determination of semivolatile organic pollutants. nih.gov

Chromatographic Separation Techniques

The final analytical step involves the separation and detection of 2-nitrofluorene using high-resolution chromatographic techniques, most commonly gas or liquid chromatography coupled with a detector. The use of 2-nitrofluorene-d9 as an internal standard is critical at this stage for accurate quantification. nih.govpublichealthtoxicology.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating NPAHs. One method for 2-nitrofluorene uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water. scielo.brsielc.com For enhanced sensitivity, a pre-column reduction step can be employed to convert the non-fluorescent nitro-PAHs into their highly fluorescent amino-derivatives, which are then detected by a fluorescence detector (FLD). A UPLC-FLD method using this approach achieved a very low limit of detection of 0.51 μg/kg for 2-nitrofluorene in meat products. acs.org

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most widely used technique for the definitive identification and quantification of 2-nitrofluorene. tandfonline.com Negative Chemical Ionization (NCI) is a particularly sensitive mode for detecting electrophilic compounds like NPAHs. nih.gov Various GC methods have been developed, often using a DB5-MS capillary column or similar, with helium as the carrier gas. growingscience.com A detailed GC-QTOFMS method for analyzing PAHs and their derivatives in food specified a comprehensive oven temperature program to ensure the separation of a wide range of compounds, including 2-nitrofluorene. nih.gov

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Key Feature | Reference |

|---|---|---|---|---|---|

| HPLC | Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid | UV | Reverse-phase separation. | sielc.com |

| μLC-UV | C18 (5 µm) packed capillary | 65% Acetonitrile in Water | UV (on-column) | Analysis of SPE extracts from aquatic samples. | scielo.br |

| UPLC-FLD | Not specified | Not specified | Fluorescence (FLD) | Pre-column reduction to amino-PAH for high sensitivity (LOD: 0.51 µg/kg). | acs.org |

| GC-MS | DB5-MS | Helium | Mass Spectrometry (MS) | Standard method for identification and quantification. | growingscience.com |

| GC-NCI-MS | Not specified | Not specified | Mass Spectrometry (Negative Chemical Ionization) | High sensitivity for electrophilic compounds like NPAHs. | nih.gov |

| GC-QTOFMS | Not specified | Helium | Quadrupole Time-of-Flight MS | High-resolution mass analysis with detailed temperature programming for complex samples. | nih.gov |

Gas Chromatography (GC) for Volatile Nitrofluorenes

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-nitrofluorene. patarnott.com Its high resolving power allows for the separation of complex mixtures of PAHs and their nitrated derivatives. The use of isotopically labeled internal standards, such as this compound, is a common practice to ensure accurate quantification. oregonstate.edu

Key Research Findings:

GC coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of nitro-PAHs. mdpi.com

The choice of the capillary column is crucial for separating isomers. A 50 m DB-5 column has been shown to be effective. unit.no

Pressurized fluid extraction is an effective method for extracting 2-nitrofluorene from particulate matter prior to GC analysis. nih.gov

In a study analyzing aerosol samples, GC combined with negative chemical ionization mass spectrometry (GC-NCI/MS) was sensitive enough to confirm the presence of 2-nitrofluorene at a concentration of 0.034 µg/m³. mdpi.com

| Technique | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| GC-MS | General | Widely used for nitro-PAH analysis. | mdpi.com |

| GC with 50 m DB-5 column | General | Effective for isomer separation. | unit.no |

| GC-NCI/MS | Aerosol | Detected 2-nitrofluorene at 0.034 µg/m³. | mdpi.com |

| GC with pressurized fluid extraction | Particulate Matter | Efficient extraction method. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Specific Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile or thermally labile compounds, including various isomers of nitrofluorene. dgk-ev.de It is often employed for the analysis of complex environmental samples. psu.edu

Key Research Findings:

HPLC can be used to separate different isomers of nitrofluorenes and their derivatives. nih.gov

Reverse-phase HPLC with a C18 column is a common method for the analysis of 2-nitrofluorene. sielc.com

A multi-column HPLC system can be utilized for direct injection of sample extracts without extensive cleanup, achieving high recovery rates for nitro-PAHs. psu.edu

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry offers a rapid analysis of PAHs and nitro-PAHs, separating 29 compounds in under 15 minutes. nih.gov

| Technique | Key Feature | Key Findings | Reference |

|---|---|---|---|

| HPLC | Isomer Separation | Separates various nitrofluorene isomers and derivatives. | nih.gov |

| Reverse-Phase HPLC (C18 column) | Standard Method | Commonly used for 2-nitrofluorene analysis. | sielc.com |

| Multi-column HPLC | High Recovery | Allows for direct injection of extracts with minimal cleanup. | psu.edu |

| UHPLC-MS/MS | Speed | Rapidly separates numerous PAHs and nitro-PAHs. | nih.gov |

Liquid Chromatography (LC) Approaches for Polar Metabolites

The study of 2-nitrofluorene's polar metabolites is crucial for understanding its biological activity. Liquid chromatography is the primary tool for separating these hydroxylated and other polar derivatives.

Key Research Findings:

LC coupled with mass spectrometry (LC-MS) has been successfully used to characterize 2-nitrofluorene and its metabolites. nih.gov

The method can determine the positions of hydroxyl groups in different hydroxylated 2-acetylaminofluorene (B57845) derivatives, which are metabolites of 2-nitrofluorene. nih.gov

The rat mammary gland can metabolize nitrofluorenes, and these metabolic processes can be studied using chromatographic techniques. nih.gov

Spectrometric Detection and Quantification

Spectrometric techniques provide the high sensitivity and specificity required for the detection and quantification of 2-nitrofluorene and its isotopologues in various samples.

Mass Spectrometry (MS) Modalities (e.g., Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS/NCI-MS), Electron Ionization (EI-MS))

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a definitive method for identifying and quantifying 2-nitrofluorene.

Key Research Findings:

NICI-MS: This technique is highly selective for electronegative compounds like nitro-PAHs and offers enhanced sensitivity compared to other ionization methods. mdpi.comunit.no It has been used for the analysis of 2-nitrofluorene in particulate matter. nih.gov NCI mode can provide 3 to 15 times higher sensitivity for NPAH molecular ions compared to EI mode. researchgate.net

EI-MS: While a common ionization method, EI can cause significant fragmentation of the molecular ion for nitro-PAHs. mdpi.com The NIST WebBook provides reference mass spectra for 2-nitrofluorene using electron ionization. nist.gov

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOFMS): This method has been developed for the direct screening of nitro-PAHs on particulate matter without requiring extensive sample preparation. ca.govacs.org For 2-nitrofluorene, the main ion peak observed in negative ion spectra corresponds to the molecule that has lost a proton. ca.gov

MALDI-TOF MS: A quantitative analysis method using graphene as a matrix has been developed for detecting nitro-PAHs in PM2.5 samples. In this method, the characteristic ion for 2-nitrofluorene is [M+H]⁻ at m/z 210.0555. rsc.org

| MS Modality | Key Advantage | Application for 2-Nitrofluorene | Reference |

|---|---|---|---|

| NICI-MS | High Selectivity & Sensitivity | Analysis in particulate matter. | mdpi.comnih.gov |

| EI-MS | Reference Spectra | Provides fragmentation patterns for identification. | mdpi.comnist.gov |

| LDI-TOFMS | Direct Screening | Rapid analysis of nitro-PAHs on filters. | ca.govacs.org |

| MALDI-TOF MS | Quantitative Analysis | Detection in PM2.5 samples using a graphene matrix. | rsc.org |

Chemiluminescence Detection for Enhanced Sensitivity

Chemiluminescence detection offers an alternative and highly sensitive method for the analysis of nitro-PAHs. nih.govshimadzu.com This technique relies on the light emitted from a chemical reaction. azooptics.com

Key Research Findings:

Chemiluminescence detection can be used as a sensitive alternative to fluorescence detection for nitro-PAHs. nih.gov

Nitrogen Chemiluminescence Detectors (NCD) can quantify nitrogen-containing compounds down to parts-per-billion levels. labx.com

The detector works by oxidizing nitrogen compounds to nitric oxide (NO), which then reacts with ozone to produce light that is measured by a photomultiplier tube. labx.com

Fluorescence Spectrometry Following Chemical Reduction

Nitro compounds like 2-nitrofluorene are not naturally fluorescent. However, they can be chemically reduced to their highly fluorescent amino derivatives, enabling sensitive detection by fluorescence spectrometry.

Key Research Findings:

2-Nitrofluorene can be analyzed after its reduction to 2-aminofluorene (B1664046). nih.gov

A common reducing agent used for this purpose is titanium(III) citrate. nih.gov

This method provides a sensitive means of detection, leveraging the strong fluorescence of the resulting amine.

Quality Assurance and Quality Control using this compound

The deuterated isotopologue, this compound, is an indispensable tool in modern analytical chemistry for ensuring the accuracy, precision, and reliability of methods designed to quantify nitro-PAHs in various complex matrices. Its physical and chemical properties closely mirror those of the native 2-Nitrofluorene, yet its increased mass allows it to be distinguished by mass spectrometry. This makes it an ideal internal standard to compensate for analyte losses during sample preparation and instrumental analysis.

Application of this compound as an Internal Standard for Quantification

This compound is widely used as a surrogate or internal standard in the quantitative analysis of nitro-PAHs and other related compounds across diverse environmental and biological samples. publichealthtoxicology.comoregonstate.eduulisboa.ptnih.govnist.gov Its primary function is to correct for variations and potential analyte loss during critical analytical steps such as extraction, cleanup, and instrumental injection. bham.ac.uk By adding a known quantity of this compound to a sample at the beginning of the analytical process, the final measured amount of the standard can be used to calculate the recovery of the target analytes.

This internal standard has been successfully employed in the analysis of samples including diesel particulate matter, airborne particulate matter, water, and urine. oregonstate.edumdpi.comsci-hub.sepublichealthtoxicology.comnih.gov For instance, in the analysis of diesel particulate matter extracts (NIST SRM 1975), this compound was used as one of the perdeuterated nitro-PAH internal standards to ensure accurate quantification. nist.gov Similarly, it has been used as a surrogate standard for analyzing nitro-PAHs in PM2.5 aerosol samples and in studies tracking urinary biomarkers of PAH exposure. publichealthtoxicology.comulisboa.pt Analytical techniques commonly paired with the use of this compound include gas chromatography-mass spectrometry (GC-MS), often operated in negative chemical ionization (NCI) mode for enhanced sensitivity and selectivity for nitro-compounds. ulisboa.ptnist.gov

Table 1: Examples of Analytes Quantified Using this compound as an Internal Standard

| Analyte | Sample Matrix | Analytical Technique | Reference |

|---|---|---|---|

| 2-Nitrofluorene | Urine | GC-MS/MS | publichealthtoxicology.com |

| Nitrated PAHs (NPAHs) | Diesel Particulate Matter (SRM 1650b) | GC×GC/ToF-MS | oregonstate.edu |

| Oxygenated PAHs (OPAHs) | PM2.5 | GC-MS | ulisboa.pt |

| Azaarenes (AZAs) | PM2.5 | GC-MS | ulisboa.pt |

| Nitro-PAHs | Surface Water | GC-MS | sci-hub.se |

| 1-Nitronaphthalene | Urine | GC-MS/MS | publichealthtoxicology.com |

| 14 NPAHs including 2-Nitrofluorene | PM10 | GC-MS/MS (MRM) | nih.gov |

Calibration Curve Establishment and Linearity Assessment

The establishment of a robust calibration curve is fundamental for accurate quantification. When using this compound as an internal standard, calibration curves are typically generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of the analyte. copernicus.org This ratio-based approach corrects for variations in injection volume and instrument response.

Linearity is assessed to ensure that the instrument's response is proportional to the analyte concentration across a specified range. This is typically evaluated by calculating the coefficient of determination (R²). Studies consistently demonstrate excellent linearity for methods employing this compound. For example, in the analysis of 14 different nitro-PAHs in particulate matter, calibration curves showed good linearity with R² values greater than 0.993 over a concentration range of 0.25 to 10 ng/mL. nih.gov Another study quantifying nitro-PAHs and oxy-PAHs reported R² values greater than 0.99 for all compounds over a concentration range of 0.5 to 400 pg/µL. copernicus.org A separate analysis of nitro-PAHs in PM2.5 samples also reported a correlation coefficient better than 0.985. researchgate.net

Table 2: Linearity Assessment in Analytical Methods Using this compound

| Analyte Group | Concentration Range | Coefficient of Determination (R²) | Reference |

|---|---|---|---|

| 14 Nitro-PAHs | 0.25 - 10 ng/mL | > 0.993 | nih.gov |

| Nitro- and Oxy-PAHs | 0.5 - 400 pg/µL | > 0.990 | copernicus.org |

| 4 Nitro-PAHs | Not Specified | > 0.985 | researchgate.net |

| PAHs | 1 - 600 pg/µL | > 0.987 | copernicus.org |

| PAHs and derivatives | Not Specified | > 0.98 | mdpi.com |

Determination of Analytical Detection and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard contributes to the accurate determination of these limits for target analytes.

In a validated method for determining 14 PM-bound nitro-PAHs, the LOD ranged from 12 to 84 pg/mL for most compounds. nih.gov Another study analyzing nitro-PAHs in PM2.5 using MALDI-TOF MS reported an LOD of 8.04 ng/mL for 2-nitrofluorene. researchgate.net In the analysis of nitro-PAHs and oxy-PAHs in Arctic air samples, the instrumental LOQ for nitro-PAHs ranged from 0.09 to 2.04 pg. copernicus.org For surface water analysis, LODs for various nitro-PAHs were found to be in the range of 0.17–7.8 ng/L. sci-hub.se These values demonstrate that methods utilizing this compound can achieve the low detection limits necessary for trace environmental analysis.

Table 3: Examples of Detection and Quantification Limits for Analytes

| Analyte(s) | LOD | LOQ | Sample Matrix | Reference |

|---|---|---|---|---|

| Most of 14 NPAHs | 12 - 84 pg/mL | Not Specified | PM10 | nih.gov |

| Dinitropyrenes & Nitro-benzo(a)anthracene | 1.8 ng/mL | Not Specified | PM10 | nih.gov |

| 2-Nitrofluorene (2-NFL) | 8.04 ng/mL | Not Specified | PM2.5 | researchgate.net |

| Nitro-PAHs | 0.17 - 7.8 ng/L | Not Specified | Surface Water | sci-hub.se |

| PAHs, Nitro- and Oxy-derivatives | 0.012 - 0.068 ng/mL | 0.041 - 0.23 ng/mL | PM2.5 | mdpi.com |

| Nitro-PAHs | Not Specified | 0.09 - 2.04 pg | Air Particulates | copernicus.org |

Recovery Studies and Method Precision Evaluation

Recovery studies are performed to assess the efficiency of an analytical method by measuring the amount of an analyte, or its standard, that is successfully recovered through the entire sample preparation and analysis process. Precision measures the repeatability of the method, often expressed as the relative standard deviation (RSD).

The use of this compound is integral to these evaluations. In a study developing a method for nitro-PAHs in biotic matrices, the recoveries of deuterated standards, including this compound, were evaluated to validate the procedure. vscht.cz A method for analyzing nitro-PAHs in PM2.5 reported average recoveries ranging from 69.2% to 119.4%, with inter-day precision less than 12.3% and intra-day precision less than 20.7%. researchgate.net An improved method for PM-bound nitro-PAHs showed extraction recovery exceeding 95% for target compounds, with repeatability (RSD%) of less than 10% for most analytes. nih.gov In a study of air pollutants in central Europe, the average recovery for 2-nitrofluoranthene (B81861) (a related nitro-PAH) was 111 ± 43%. nih.gov

Table 4: Recovery and Precision Data from Methods Using Deuterated Nitro-PAH Standards

| Analyte Group | Average Recovery (%) | Precision (RSD %) | Comments | Reference |

|---|---|---|---|---|

| 4 Nitro-PAHs | 69.2 - 119.4% | < 12.3% (Inter-day), < 20.7% (Intra-day) | Analysis of PM2.5 samples. | researchgate.net |

| 14 Nitro-PAHs | > 95% | < 10% for most analytes | Repeatability of five determinations. | nih.gov |

| 2-Nitrofluoranthene | 111 ± 43% | Not Specified | Analysis of air samples (QFFs and PUFs). | nih.gov |

| Deuterated Nitro-PAHs | 45% (SPE-LI), 102% (DI-SPME) | Not Specified | Analysis of urine samples. | publichealthtoxicology.com |

| Nitro-PAHs | 72.5 - 108% | < 8.2% for surrogates | Analysis of surface water. | sci-hub.se |

Consideration of Photostability and Sample Handling

The chemical stability of target analytes and their standards is paramount for accurate analysis. Nitro-PAHs are known to be sensitive to light, which can cause degradation and lead to inaccurate quantification. vscht.czich.org Therefore, specific handling procedures are required.

Studies on the photostability of nitro-PAHs in solution have shown that significant degradation can occur when samples are exposed to daylight. vscht.cz To mitigate this, it is recommended that all sample handling, from collection to analysis, be performed while minimizing light exposure. vscht.czresearchgate.net This includes the use of amber glassware and protecting samples with materials like aluminum foil. vscht.cz For drug substances and products, ICH guidelines recommend a systematic approach to photostability testing, which involves exposing the material to specific light conditions to evaluate its intrinsic stability and inform packaging and handling requirements. ich.orgjordilabs.com While these guidelines are for pharmaceuticals, the principles of protecting light-sensitive compounds are broadly applicable to the handling of analytical standards like this compound and their target analytes in environmental samples. chromatographyonline.com

Mechanistic Biological Interactions and Effects of 2 Nitrofluorene Non Human Focus

In Vitro Genotoxicity Studies

In vitro studies have been crucial in elucidating the genotoxic potential of 2-Nitrofluorene (B1194847) across various biological systems, from bacteria to mammalian cells.

Bacterial Mutagenicity Assays (e.g., Ames Test)

2-Nitrofluorene is a well-established mutagen in bacterial systems and is frequently used as a positive control compound in the Ames test. nih.govresearchgate.net The assay utilizes various strains of Salmonella typhimurium to detect the capability of a substance to induce reverse mutations. mdpi.com Research has demonstrated the mutagenicity of 2-Nitrofluorene in over 200 independent reports. nih.gov Its metabolites, formed through nitroreduction, are also mutagenic in bacteria. nih.gov Anaerobic bacteria such as Bacteroides fragilis can metabolize 2-Nitrofluorene into substances that are mutagenic for Salmonella typhimurium. nih.gov

Table 1: Summary of 2-Nitrofluorene Activity in Bacterial Mutagenicity Assays

| Assay | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |

|---|---|---|---|---|

| Ames Test | S. typhimurium TA98, TAMix | With and Without | Positive | wikipedia.org |

| Ames Test | S. typhimurium | Not Specified | Positive | nih.govnih.gov |

| SOS umu test | S. typhimurium | Not Specified | Positive | nih.gov |

Mammalian Cell Mutagenesis and DNA Damage Assays

A range of assays using mammalian cell lines has confirmed the ability of 2-Nitrofluorene to induce genetic damage, including mutations and chromosomal alterations.

Mouse Lymphoma Assay : 2-Nitrofluorene has been shown to induce mutations in mouse lymphoma L5178Y TK+/- cells. nih.gov

DNA Inhibition in HeLa Cells : The compound causes inhibition of DNA synthesis in human HeLa cells. nih.govnih.govsc.edu

Unscheduled DNA Synthesis (UDS) : The results regarding UDS are conflicting. One study reported positive results in mouse and rat hepatocytes, while another study found a negative response in rat hepatocytes. nih.govnih.gov

Micronucleus Test : A positive result has been noted for 2-Nitrofluorene in an in vitro micronucleus test using mouse fibroblast cells. sc.edu

Sister Chromatid Exchange (SCE) : The compound induces sister chromatid exchange in cultured Chinese hamster ovary (CHO) and V79 cells, specifically in the presence of an external metabolic activation system. nih.govnih.govsc.edu

Cytogenetic Analysis : 2-Nitrofluorene has been observed to have general cytogenetic effects in experimental animals. nih.gov In Chinese hamsters, oral administration led to an increased incidence of sister chromatid exchange in bone-marrow cells. nih.gov

Table 2: Genotoxicity of 2-Nitrofluorene in Mammalian Cell Assays

| Assay | Cell Line / System | Endpoint | Result | Reference(s) |

|---|---|---|---|---|

| Mouse Lymphoma Assay | L5178Y TK+/- cells | Gene Mutation | Positive | nih.gov |

| DNA Synthesis Inhibition | HeLa cells | DNA Damage | Positive | nih.govnih.govsc.edu |

| Unscheduled DNA Synthesis | Mouse/Rat Hepatocytes | DNA Repair | Conflicting | nih.govnih.gov |

| Micronucleus Test | Mouse Fibroblasts | Chromosomal Damage | Positive | sc.edu |

| Sister Chromatid Exchange | CHO and V79 cells | Chromosomal Damage | Positive (+S9) | nih.govnih.gov |

Morphological Transformation Assays

Morphological transformation assays assess the potential of a chemical to induce neoplastic-like changes in cell cultures. 2-Nitrofluorene has been shown to induce morphological transformation in Syrian hamster embryo cells when they are co-cultured with hamster hepatocytes, which provide the necessary metabolic activation. nih.govnih.gov

In Vivo Genotoxicity Studies in Model Organisms

While in vivo genotoxicity has been established for 2-Nitrofluorene through methods such as the analysis of sister chromatid exchanges in hamster bone-marrow cells, specific data for the assays detailed below are not prevalent in the reviewed scientific literature. nih.gov

Somatic Mutation and Recombination Tests (e.g., Drosophila melanogaster Wing-Spot Test)

The Somatic Mutation and Recombination Test (SMART), commonly known as the wing-spot test, is an in vivo assay performed in the fruit fly, Drosophila melanogaster. wikipedia.orgresearchgate.net This test is designed to detect the loss of heterozygosity in the dividing cells of the wing's imaginal discs during larval development, which results from events like point mutations, deletions, or mitotic recombination. wikipedia.orgresearchgate.net This loss of heterozygosity can be observed as phenotypically mutant spots on the wings of adult flies. wikipedia.org Despite the utility of this assay for detecting a wide range of genotoxins, specific studies evaluating 2-Nitrofluorene with the Drosophila wing-spot test were not identified in the reviewed literature.

Chromosomal Aberrations in Non-Mammalian Systems (e.g., Tradescantia stamen hair)

The Tradescantia stamen hair mutation assay is a sensitive in vivo bioassay used to screen for mutagenic effects of chemicals and environmental pollutants. sc.edu The test relies on a color change in the stamen hair cells of the Tradescantia flower, typically from blue (dominant) to pink (recessive), which indicates a somatic mutation. This system can detect clastogenic (chromosome-breaking) and mutagenic agents in both liquid and gaseous forms. However, literature detailing the specific testing of 2-Nitrofluorene using the Tradescantia stamen hair assay was not found during this review.

Metabolism of 2-Nitrofluorene in Non-Human Biological Systems

The biotransformation of 2-nitrofluorene (2-NF) in non-human biological systems is a complex process involving multiple organs and enzymatic pathways. Studies utilizing isolated organs and animal models have been instrumental in elucidating the metabolic fate of this compound.

Organ Perfusion Studies (e.g., Isolated Perfused Rat Lung and Liver)

Isolated perfused organ systems, particularly the rat lung and liver, have served as crucial ex vivo models to investigate the initial steps of 2-nitrofluorene metabolism. nih.govmdpi.com Studies on the isolated perfused rat lung show that it metabolizes 2-NF to hydroxylated derivatives, with 9-hydroxy-2-nitrofluorene being the principal metabolite. nih.gov This metabolic activity occurs regardless of whether the compound is administered intravascularly or intratracheally. nih.gov Following intratracheal administration, 2-NF is rapidly excreted into the perfusate, which suggests that other organs can be exposed to the unmetabolized compound. nih.gov

In the isolated perfused rat liver, the metabolic process is more extensive. nih.gov The liver further processes the hydroxylated 2-nitrofluorenes produced, conjugating them with glucuronic acid to form glucuronides. nih.gov These conjugated metabolites are then primarily excreted into the bile. nih.govnih.gov

| Organ Model | Key Metabolic Activity | Primary Metabolite(s) Identified | Primary Excretion Route | Source |

|---|---|---|---|---|

| Isolated Perfused Rat Lung | Hydroxylation | 9-hydroxy-2-nitrofluorene | Excreted into perfusate | nih.gov |

| Isolated Perfused Rat Liver | Hydroxylation and Glucuronidation | Hydroxylated 2-nitrofluorenes, Glucuronide conjugates | Excreted into bile | nih.govnih.gov |

Enzymatic Biotransformation Pathways (e.g., Hydroxylation, Glucuronidation)

The biotransformation of 2-nitrofluorene proceeds through distinct phases. Phase I reactions, primarily hydroxylation, are catalyzed by enzyme systems like cytochrome P450. mdpi.commdpi.com This process introduces hydroxyl (-OH) groups onto the fluorene (B118485) structure, increasing its water solubility and preparing it for subsequent reactions. uef.fi

Following hydroxylation, the metabolites undergo Phase II conjugation reactions, with glucuronidation being a major pathway. uef.finih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxylated metabolites. wikipedia.orgnih.gov The resulting glucuronide conjugates are significantly more polar, which facilitates their excretion from the body, typically in bile or urine. nih.gov This conjugation is generally considered a detoxification step, as it converts reactive intermediates into more stable and excretable forms. uef.fi

Identification of Primary and Secondary Metabolites (e.g., 2-Aminofluorene (B1664046), N-Hydroxy-Metabolites, Acetylaminofluorenes)

A variety of primary and secondary metabolites of 2-nitrofluorene have been identified in non-human systems. A significant metabolic pathway involves the reduction of the nitro group to form 2-aminofluorene. nih.gov This reduction can be followed by N-acetylation to form 2-acetylaminofluorene (B57845) (2-AAF). nih.gov Further metabolism of 2-AAF can lead to the formation of various hydroxylated acetylaminofluorenes (OH-2-AAFs). nih.gov

In germ-free rats, which lack intestinal microflora, the primary metabolites observed are mono- or dihydroxylated nitrofluorenes. nih.gov In contrast, conventional rats also produce metabolites like 2-AAF and its hydroxylated derivatives (e.g., 5- and 7-OH-2-AAF), which are found in urine and feces. nih.gov Another identified metabolite is 2-formylaminofluorene (B11969567) (2-FAF), formed through the N-formylation of 2-aminofluorene. nih.gov

Role of Specific Enzyme Systems (e.g., Cytochrome P450 1A1) in Metabolic Activation and Endocrine Disruption Potential

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A1, plays a critical role in the metabolic activation of 2-nitrofluorene. nih.govresearchgate.net CYP1A1 is involved in the initial oxidation of the compound, a key step that can lead to the formation of reactive intermediates. researchgate.netnih.gov Studies have shown that treatment with β-naphthoflavone, an inducer of CYP1A1, significantly increases the metabolic clearance of 2-nitrofluorene in the isolated perfused rat lung. nih.gov

The metabolic activation of 2-nitrofluorene by CYP1A1 is also linked to its potential as an endocrine disruptor. researchgate.net Research suggests that metabolites produced through CYP1A1-catalyzed reactions, such as 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene, may interfere with hormonal functions. researchgate.netnih.gov These metabolites have been shown to have binding affinity for human sex hormone-binding globulin, indicating a potential to disrupt endocrine signaling pathways. researchgate.netnih.gov

Influence of Intestinal Microflora on Metabolite Liberation

The intestinal microflora plays a significant role in the metabolism of 2-nitrofluorene, particularly in the reduction of the nitro group. nih.gov Studies comparing germ-free and conventional rats have demonstrated that the absence of gut bacteria leads to a lack of nitroreduction. nih.gov In conventional animals, gut bacteria can reduce 2-nitrofluorene to 2-aminofluorene. nih.gov

Furthermore, the intestinal microflora can liberate metabolites that were previously conjugated in the liver. Glucuronide conjugates excreted in the bile can be hydrolyzed by β-glucuronidase, an enzyme present in the intestinal microflora. nih.gov This process releases the previously conjugated, and potentially mutagenic, metabolites back into the colon, which could lead to localized genotoxic effects. nih.gov Interestingly, the total mutagenicity excreted from germ-free animals was found to exceed that from conventional animals, which was attributed to the high direct-acting mutagenicity of the hydroxylated nitrofluorenes excreted by the germ-free rats. nih.gov

Carcinogenicity Research in Experimental Animal Models

There is sufficient evidence in experimental animals for the carcinogenicity of 2-nitrofluorene. nih.govnih.gov Studies involving oral administration in rats have demonstrated its capacity to induce tumors in various organs. In separate feeding studies, 2-nitrofluorene caused squamous cell carcinomas of the forestomach and hepatocellular carcinoma. nih.gov Another study in rats identified its potential to cause cortical kidney (renal cell) carcinoma. nih.gov An initiation-promotion study in SENCAR mice involving topical application also provided evidence of its carcinogenic activity. nih.gov Based on this evidence from animal studies, the International Agency for Research on Cancer (IARC) has classified 2-nitrofluorene as "possibly carcinogenic to humans (Group 2B)". nih.govnih.govwikipedia.org

| Animal Model | Route of Administration | Tumor Site(s) | Source |

|---|---|---|---|

| Rat | Oral (Diet) | Forestomach (Squamous cell carcinoma) | nih.gov |

| Rat | Oral (Diet) | Liver (Hepatocellular carcinoma) | nih.gov |

| Rat | Oral (Diet) | Kidney (Cortical renal cell carcinoma) | nih.gov |

| SENCAR Mouse | Topical Application | Skin (Initiation-promotion model) | nih.gov |

Tumorigenesis Studies in Rodents

2-Nitrofluorene has been demonstrated to be a potent carcinogen in rodent models, particularly in rats, when administered orally. Research has shown that dietary intake of this compound leads to the development of tumors in various organs.

One significant study conducted on Holtzman rats provides clear evidence of the carcinogenic effects of 2-Nitrofluorene. In this research, male and female rats were fed a basal diet containing 2-Nitrofluorene. The findings revealed a high incidence of squamous cell carcinomas in the forestomach of the treated animals. Specifically, most of the examined male and female rats that received the 2-Nitrofluorene diet developed multiple papillomas or squamous cell carcinomas in this organ. nih.gov

Further investigation in a subsequent study with male Holtzman rats fed a diet containing 1.62 mmol/kg of 2-Nitrofluorene for 12 months confirmed and expanded upon these findings. The results, as summarized in the table below, showed a statistically significant increase in tumor incidence in several organs compared to the control group, which developed no tumors. nih.gov

Tumor Incidence in Male Holtzman Rats Fed 2-Nitrofluorene for 12 Months

| Organ | Tumor Type | Incidence in Treated Group (n=18) | Percentage (%) |

|---|---|---|---|

| Forestomach | Squamous Cell Carcinoma | 17 | 94% |

| Liver | Not Specified | 13 | 72% |

| Ear Duct | Not Specified | 4 | 22% |

| Small Intestine Epithelium | Not Specified | 2 | 11% |

| Mammary Gland | Not Specified | 1 | 5% |

Data from Miller et al., 1955, as cited by NCBI. nih.gov

In the same series of experiments, female rats treated with 2-Nitrofluorene also exhibited a notable incidence of mammary gland tumors, with 44% of the treated females developing this type of cancer, compared to a single fibroadenoma in the control group. nih.gov The primary target organs for 2-Nitrofluorene-induced carcinogenicity in these studies were identified as the forestomach, liver, and to a lesser extent, the ear duct, small intestine, and mammary gland. nih.gov The pronounced effect on the forestomach has been highlighted as a distinguishing feature of 2-Nitrofluorene's carcinogenicity when compared to its metabolites, 2-aminofluorene and 2-acetylaminofluorene. nih.gov

Initiation-Promotion Models (e.g., Preneoplastic Foci in Rat Liver)

The process of chemical carcinogenesis is often studied using initiation-promotion models. In these models, a sub-carcinogenic dose of an "initiator" chemical causes genetic mutations, and subsequent chronic exposure to a "promoter" chemical stimulates the proliferation of these initiated cells, leading to the formation of preneoplastic lesions and eventually tumors.

2-Nitrofluorene has been identified as a compound that can act as both an initiator and a promoter of preneoplastic lesions in the livers of rats. nih.gov These preneoplastic lesions, often referred to as foci of cellular alteration or preneoplastic foci, are early, microscopic clusters of hepatocytes that exhibit distinct biochemical and morphological changes from the surrounding normal liver tissue. They are considered to be precursors to the development of hepatocellular carcinomas.

In contrast to its effects in the rat liver, an initiation-promotion study on the skin of female SENCAR mice showed a lack of initiating capacity for 2-Nitrofluorene. In this study, a single topical application of 2-Nitrofluorene, even at high doses, followed by twice-weekly applications of the promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), did not result in the formation of skin papillomas. nih.gov This finding suggests that the carcinogenic activity of 2-Nitrofluorene is highly dependent on the animal model and the tissue type being examined.

The mechanism by which 2-Nitrofluorene exerts its carcinogenic effects is linked to its metabolic activation. In vivo, 2-Nitrofluorene can be metabolized to 2-aminofluorene and 2-acetylaminofluorene, both of which are known rodent carcinogens. nih.govnih.gov The formation of DNA adducts, particularly deoxyguanosin-8-yl-2-aminofluorene in the liver, is considered a key step in the initiation of carcinogenesis by 2-Nitrofluorene. nih.gov

Research Gaps and Future Directions

Unexplored Environmental Transformation Pathways and Kinetics

The environmental fate of 2-nitrofluorene (B1194847) is of significant interest due to its persistence and toxicity. While research has illuminated some of its transformation pathways, substantial knowledge gaps remain, particularly concerning the deuterated analogue, 2-nitrofluorene-d9.